N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide
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Overview
Description
N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide is an organosilicon compound that combines the properties of carbazole and silane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide typically involves the reaction of 9H-carbazole-9-carboxylic acid with 3-(triethoxysilyl)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using automated systems for reaction monitoring and product isolation.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-9,9-dioxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ethoxy groups on the silane can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using alcohols or other nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Carbazole-9,9-dioxide.
Reduction: The corresponding amine derivative.
Substitution: Various alkoxy or functionalized silane derivatives.
Scientific Research Applications
N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of hybrid organic-inorganic materials with enhanced mechanical and thermal properties.
Chemistry: Employed in the functionalization of surfaces and nanoparticles to improve their compatibility and reactivity.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants with improved adhesion and durability.
Mechanism of Action
The mechanism of action of N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide involves the interaction of its silane and carbazole groups with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. The carbazole moiety can interact with biological molecules through π-π stacking and hydrogen bonding, enhancing its potential as a drug delivery agent.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-(Triethoxysilyl)propylamine
- N-[3-(Trimethoxysilyl)propyl]aniline
Uniqueness
N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide is unique due to the combination of carbazole and silane functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to similar compounds that may only contain one functional group.
Properties
CAS No. |
172228-76-1 |
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Molecular Formula |
C22H30N2O4Si |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
N-(3-triethoxysilylpropyl)carbazole-9-carboxamide |
InChI |
InChI=1S/C22H30N2O4Si/c1-4-26-29(27-5-2,28-6-3)17-11-16-23-22(25)24-20-14-9-7-12-18(20)19-13-8-10-15-21(19)24/h7-10,12-15H,4-6,11,16-17H2,1-3H3,(H,23,25) |
InChI Key |
QZCDATQEMPLZOA-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)N1C2=CC=CC=C2C3=CC=CC=C31)(OCC)OCC |
Origin of Product |
United States |
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